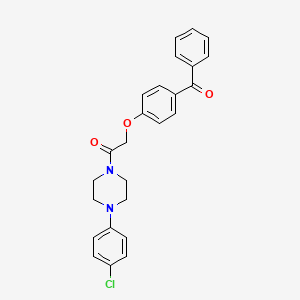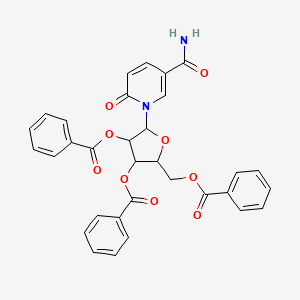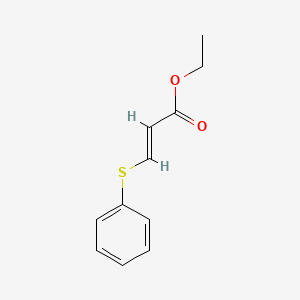
Acrylic acid, 3-(phenylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)acrylic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylthio group attached to an acrylic acid moiety, which is further esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)acrylic acid ethyl ester typically involves the esterification of 3-(Phenylthio)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-(Phenylthio)acrylic acid+EthanolH2SO43-(Phenylthio)acrylic acid ethyl ester+Water
Industrial Production Methods
On an industrial scale, the production of 3-(Phenylthio)acrylic acid ethyl ester may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylthio)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Phenylthio)acrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Phenylthio)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Phenylthio)acrylic acid ethyl ester involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenylthio group can undergo oxidation or substitution reactions, which can alter the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylthio)acrylic acid: The parent compound without the ester group.
3-(Phenylthio)propionic acid ethyl ester: A similar ester with a propionic acid moiety instead of acrylic acid.
Phenylthioacetic acid ethyl ester: An ester with a phenylthio group attached to acetic acid.
Uniqueness
3-(Phenylthio)acrylic acid ethyl ester is unique due to the presence of both the phenylthio and acrylic acid moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
64050-18-6 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
ethyl (E)-3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
Clave InChI |
PNBDVKSFHMUOKR-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C/SC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


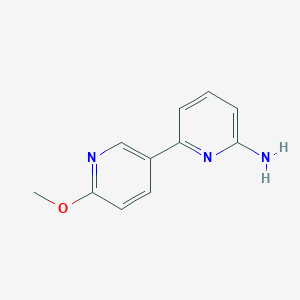

![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)
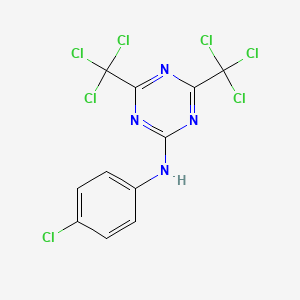
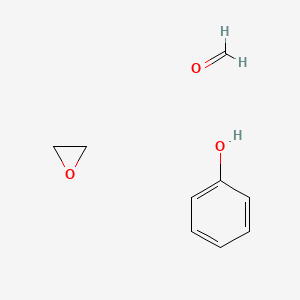
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
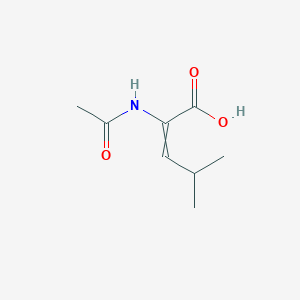
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside](/img/structure/B14162220.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
